molecular formula C17H19NO3 B11950941 2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 853332-14-6

2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B11950941
CAS No.: 853332-14-6
M. Wt: 285.34 g/mol
InChI Key: LOXYARBVNXULDN-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy and methyl groups attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 2-methoxy-4-methylphenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-methoxy-4-methylphenol, 4-methylphenylamine, acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or toluene).

    Purification: Recrystallization from a suitable solvent (e.g., ethanol).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: A precursor in the synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide.

    4-methylphenylamine: Another precursor used in the synthesis.

    2-methoxyphenol: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups, along with the acetamide moiety, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

853332-14-6

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)18-17(19)11-21-15-9-6-13(2)10-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

LOXYARBVNXULDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)OC

Origin of Product

United States

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